molecular formula C9H5N3O B13656306 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile

2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B13656306
M. Wt: 171.16 g/mol
InChI Key: LSWOATMFSGNETB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile: is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system with two pyridine rings, making it a naphthalene analog of pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with malononitrile in the presence of a catalyst can lead to the formation of the desired naphthyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring .

Scientific Research Applications

2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells. The compound’s antimicrobial properties could be due to its interaction with bacterial cell membranes or enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

2-oxo-1H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h1-3,5H,(H,12,13)

InChI Key

LSWOATMFSGNETB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=C2)C#N

Origin of Product

United States

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